molecular formula C8H7BrF2O B1406014 1-Bromo-3-fluoro-5-(2-fluoroethoxy)benzene CAS No. 1510224-03-9

1-Bromo-3-fluoro-5-(2-fluoroethoxy)benzene

Cat. No.: B1406014
CAS No.: 1510224-03-9
M. Wt: 237.04 g/mol
InChI Key: MWKWUMIXQARVBW-UHFFFAOYSA-N
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Description

“1-Bromo-3-fluoro-5-(2-fluoroethoxy)benzene” is a chemical compound. It’s a derivative of benzene, with bromine and fluorine atoms attached . It’s used in scientific research and offers potential applications in various fields due to its unique properties.


Synthesis Analysis

The synthesis of such compounds often involves reactions with lithium diisopropylamide (LDA) in THF and furan, yielding corresponding naphthalenes .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H3BrF4O . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, to yield the corresponding naphthalenes .

Scientific Research Applications

Synthesis and Organometallic Applications

1-Bromo-3-fluoro-5-(2-fluoroethoxy)benzene is a versatile starting material in organometallic synthesis. It has been used in various synthetic routes, demonstrating its utility in creating complex organic structures. For instance, its derivatives have been utilized in reactions with magnesium, lithium, and copper intermediates, showcasing its adaptability in different chemical environments (Porwisiak & Schlosser, 1996).

Solid-State Structural Analysis

The compound's derivatives have been studied for their solid-state structures, especially in the context of halogen and ethynyl substituents. Such studies reveal how these substituents can be interchanged without significantly altering the average solid-state structures. This highlights the structural stability and versatility of this compound in various chemical environments (Robinson et al., 1998).

Radiopharmaceutical Development

In the field of radiopharmaceuticals, derivatives of this compound have been synthesized for potential use in medical imaging. Such compounds are valuable in developing new bifunctional labeling agents, which are crucial in the synthesis of radiolabeled molecules for diagnostic imaging (Namolingam et al., 2001).

Nucleophilic Aromatic Substitution

The compound has been involved in studies focusing on nucleophilic aromatic substitution reactions. These studies are significant for understanding and developing novel synthetic pathways in organic chemistry, especially for creating specialized molecules with unique functional groups (Zhao et al., 2016).

Mechanism of Action

The mechanism of action for this compound in chemical reactions often involves the formation of sigma-bonds to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

The safety data sheet for “1-Bromo-3-fluoro-5-(2-fluoroethoxy)benzene” indicates that it’s a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, clothing, and eye/face protection .

Properties

IUPAC Name

1-bromo-3-fluoro-5-(2-fluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c9-6-3-7(11)5-8(4-6)12-2-1-10/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKWUMIXQARVBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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